molecular formula C15H18OS B14655154 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- CAS No. 53577-28-9

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)-

Katalognummer: B14655154
CAS-Nummer: 53577-28-9
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: OKWDLWOKJSFQBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with three methyl groups and a phenylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with a phenylthiol reagent under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the phenylthio group on the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- exerts its effects involves interactions with molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexenone ring provides a reactive site for nucleophilic addition or substitution reactions, contributing to the compound’s versatility in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5,5-Trimethyl-2-cyclohexen-1-one:

    3,5,5-Trimethyl-2-cyclohexen-1-ol: This compound has a hydroxyl group instead of a phenylthio group, affecting its reactivity and applications.

    Cyclohexenone: A simpler structure without the methyl or phenylthio substitutions, used as a building block in organic synthesis.

Uniqueness

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the phenylthio functionality is required.

Eigenschaften

CAS-Nummer

53577-28-9

Molekularformel

C15H18OS

Molekulargewicht

246.4 g/mol

IUPAC-Name

3,5,5-trimethyl-2-phenylsulfanylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18OS/c1-11-9-15(2,3)10-13(16)14(11)17-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

OKWDLWOKJSFQBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CC(C1)(C)C)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.